FOY-251: A Technical Guide to the Active Metabolite of Camostat Mesylate
FOY-251: A Technical Guide to the Active Metabolite of Camostat Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
FOY-251, also known as 4-(4-guanidinobenzoyloxyl)phenylacetic acid (GBPA), is the biologically active metabolite of the orally administered prodrug, camostat mesylate.[1][2] Initially approved in Japan for the treatment of chronic pancreatitis and postoperative reflux esophagitis, the therapeutic potential of camostat mesylate and, by extension, FOY-251, has been the subject of extensive research, particularly for its potent antiviral properties.[2][3] This guide provides a comprehensive overview of the chemical identity, mechanism of action, and key technical data for FOY-251, tailored for professionals in the field of drug discovery and development.
Chemical Identifiers and Properties
A clear identification of a chemical entity is fundamental for research and regulatory purposes. The following table summarizes the key identifiers for FOY-251. It is important to note that "FOY 251-D4" likely refers to a deuterated form of FOY-251, which is commonly used as an internal standard in analytical studies. While a specific CAS number for a D4 variant of FOY-251 was not found, a related deuterated compound is listed for reference.
| Identifier | Value | Source |
| Chemical Name | 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-benzeneacetic acid, monomethanesulfonate | [4] |
| Synonyms | FOY-251, GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid) | [3][5] |
| CAS Number | 71079-09-9 | [4] |
| Molecular Formula | C16H15N3O4 • CH3SO3H | [4] |
| Molecular Weight | 409.4 g/mol | [4] |
| SMILES | O=C(C1=CC=C(NC(N)=N)C=C1)OC2=CC=C(CC(O)=O)C=C2.O=S(O)(C)=O | [4] |
| InChI | InChI=1S/C16H15N3O4.CH4O3S/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21;1-5(2,3)4/h1-8H,9H2,(H,20,21)(H4,17,18,19);1H3,(H,2,3,4) | [4] |
| Related Deuterated Compound | 4-[[4-[(Aminoiminomethyl)amino]benzoyl]oxy]-benzeneacetic Acid Monomethanesulfonate-D4 | |
| Related CAS Number | 71079-09-9 (Unlabelled) |
Pharmacokinetics: The Journey from Prodrug to Active Metabolite
Upon oral administration, camostat mesylate undergoes rapid and extensive first-pass metabolism. It is a prodrug, meaning it is biologically inactive until it is converted into its active form, FOY-251, within the body.[1][3] This conversion is so efficient that the parent compound, camostat mesylate, is often undetectable in plasma.[6]
The metabolic activation of camostat mesylate to FOY-251 is a critical step for its therapeutic activity. This process is primarily mediated by carboxylesterases.[3] Subsequently, FOY-251 is further metabolized by arylesterases to the inactive metabolite 4-guanidinobenzoic acid (GBA).[2][7]
In Vitro Biological Activity
The inhibitory potency of FOY-251 against its target, TMPRSS2, and its effectiveness in preventing viral entry have been quantified in numerous in vitro studies. The following table summarizes key inhibitory concentration (IC50) and effective concentration (EC50) values reported in the literature.
| Assay Type | Target/Virus | Cell Line | IC50 / EC50 | Source |
| Biochemical Assay | Recombinant TMPRSS2 | - | IC50: 33.3 nM | [4][6] |
| Biochemical Assay | Recombinant TMPRSS2 | - | IC50: 70.3 nM | [5] |
| Viral Entry Assay | SARS-CoV-2 Pseudotyped Particles | Calu-3 | EC50: 178 nM | [1][4] |
| Viral Infection Assay | Authentic SARS-CoV-2 | Calu-3 | - | [5] |
It is noteworthy that while FOY-251 is a potent inhibitor, some studies suggest it has a slightly reduced capacity to inhibit recombinant TMPRSS2 compared to its parent compound, camostat mesylate, in biochemical assays. [5]However, in cell-based antiviral assays, their efficacy is often comparable, likely due to the rapid conversion of camostat mesylate to FOY-251 in the presence of cell culture medium containing serum. [5]
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature for assessing the in vitro activity of FOY-251.
Protocol 1: In Vitro TMPRSS2 Inhibition Assay (Fluorogenic)
This protocol outlines a method to determine the IC50 of FOY-251 against recombinant TMPRSS2.
Materials:
-
Recombinant human TMPRSS2
-
Fluorogenic peptide substrate for TMPRSS2 (e.g., Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
FOY-251 stock solution (in DMSO)
-
96-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of FOY-251 in assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant TMPRSS2 to each well.
-
Add the serially diluted FOY-251 or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [5]
Protocol 2: SARS-CoV-2 Pseudovirus Entry Assay
This protocol describes a method to evaluate the EC50 of FOY-251 in inhibiting SARS-CoV-2 entry into host cells using a pseudovirus system.
Materials:
-
Host cells expressing ACE2 and TMPRSS2 (e.g., Calu-3)
-
Pseudoviruses expressing the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase)
-
Cell culture medium
-
FOY-251 stock solution (in DMSO)
-
96-well white, clear-bottom microplates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed host cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of FOY-251 in cell culture medium.
-
Pre-treat the cells by replacing the medium with the serially diluted FOY-251 or vehicle control for a specified period (e.g., 1-2 hours).
-
Infect the cells by adding the SARS-CoV-2 pseudoviruses to each well.
-
Incubate the plate for a duration sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).
-
Remove the medium and lyse the cells.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.
Conclusion
FOY-251 is a key pharmacological agent and the active form of the prodrug camostat mesylate. Its well-defined mechanism as a serine protease inhibitor, particularly against TMPRSS2, has positioned it as a molecule of significant interest for antiviral drug development. This guide provides a foundational understanding of its chemical properties, biological activity, and relevant experimental methodologies to support ongoing research and development efforts in this field.
References
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FOY-251 (CAS Number: 71079-09-9). Cayman Chemical.
-
Hoffmann, M., Hofmann-Winkler, H., Smith, J. C., et al. (2021). Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity. eBioMedicine, 65, 103255.
-
Gorshkov, V., Gremyachikh, D., Ginko, G., et al. (2022). Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19. Microbiology Spectrum, 10(2), e02167-21.
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Khan, M. S., Ahmed, W., & Khan, W. A. (2024). Safety and Efficacy of Camostat Mesylate for Covid-19: a systematic review and Meta-analysis of Randomized controlled trials. BMC Infectious Diseases, 24(1), 709.
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Camostat. PubChem. National Institutes of Health.
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Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19. PubMed.
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Kim, M. S., Kim, Y., Lee, H. S., et al. (2023). Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study. Pharmaceutics, 15(9), 2339.
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2-(4-((4-Guanidinobenzoyl)oxy)phenyl)acetic acid compound with methanesulfonic acid (1:1). Simson Pharma.
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FOY 251. MedChemExpress.
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4-Guanidinobenzoic Acid. PubChem. National Institutes of Health.
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Shrimp, J. H., Kales, S. C., Sanderson, P. E., et al. (2020). An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19. ACS Chemical Biology, 15(10), 2835-2845.
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